molecular formula C28H31N3O3 B11641985 3-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole

3-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole

Cat. No.: B11641985
M. Wt: 457.6 g/mol
InChI Key: WDEKKRLPPCTKBJ-UHFFFAOYSA-N
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Description

The compound 3-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole is a complex organic molecule that features a carbazole core substituted with a piperazine ring and a dimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole typically involves multiple steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a series of cyclization reactions starting from aniline derivatives.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and appropriate halogenated intermediates.

    Attachment of the Dimethoxybenzoyl Group: The final step involves the acylation of the piperazine ring with 3,4-dimethoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the dimethoxybenzoyl moiety, converting it to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carbazole-quinone derivatives.

    Reduction: Alcohol derivatives of the dimethoxybenzoyl group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The presence of the piperazine ring is particularly significant in medicinal chemistry for its role in enhancing bioavailability and binding affinity.

Medicine

Medicinally, compounds containing the carbazole core have shown promise in the treatment of various diseases, including cancer and neurological disorders. The dimethoxybenzoyl group can enhance the pharmacokinetic properties of these molecules.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of 3-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the carbazole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(2,4-Dimethoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole
  • 3-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]methyl}-1H-indole

Uniqueness

The uniqueness of 3-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring precise molecular interactions, such as in drug design and materials science.

Properties

Molecular Formula

C28H31N3O3

Molecular Weight

457.6 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C28H31N3O3/c1-4-31-24-8-6-5-7-22(24)23-17-20(9-11-25(23)31)19-29-13-15-30(16-14-29)28(32)21-10-12-26(33-2)27(18-21)34-3/h5-12,17-18H,4,13-16,19H2,1-3H3

InChI Key

WDEKKRLPPCTKBJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C51

Origin of Product

United States

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